N-(4-methoxybenzyl)-N-methyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide
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Overview
Description
N-(4-methoxybenzyl)-N-methyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide is a complex organic compound with potential applications in various scientific fields. This compound features a combination of functional groups, including methoxy, methylsulfonyl, and nitrophenyl, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-N-methyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. Common synthetic routes include:
Formation of the Methoxybenzyl Intermediate: This step involves the reaction of 4-methoxybenzyl chloride with a suitable amine under basic conditions.
Introduction of the Methylsulfonyl Group: The intermediate is then reacted with methylsulfonyl chloride in the presence of a base to introduce the methylsulfonyl group.
Coupling with 3-Nitrophenyl Glycine: The final step involves coupling the intermediate with 3-nitrophenyl glycine using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzyl)-N-methyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic conditions.
Reduction: Hydrogen gas (H~2~) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH~4~).
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 3-aminophenyl derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-methoxybenzyl)-N-methyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-N-methyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation by binding to their active sites and blocking their activity.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxybenzyl)-N-methylglycinamide: Lacks the methylsulfonyl and nitrophenyl groups.
N-methyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide: Lacks the methoxybenzyl group.
N-(4-methoxybenzyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide: Lacks the N-methyl group.
Uniqueness
N-(4-methoxybenzyl)-N-methyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H21N3O6S |
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Molecular Weight |
407.4 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N-methyl-2-(N-methylsulfonyl-3-nitroanilino)acetamide |
InChI |
InChI=1S/C18H21N3O6S/c1-19(12-14-7-9-17(27-2)10-8-14)18(22)13-20(28(3,25)26)15-5-4-6-16(11-15)21(23)24/h4-11H,12-13H2,1-3H3 |
InChI Key |
KRWSAQGMACQTOH-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OC)C(=O)CN(C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C |
Origin of Product |
United States |
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